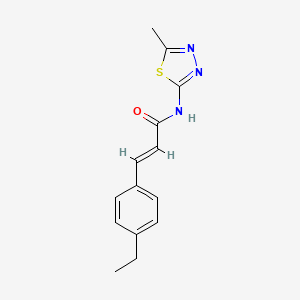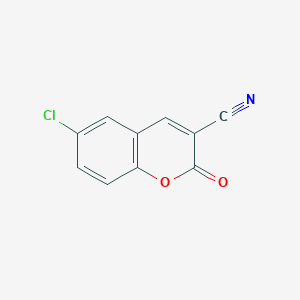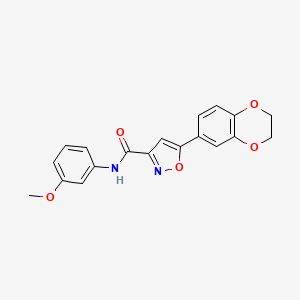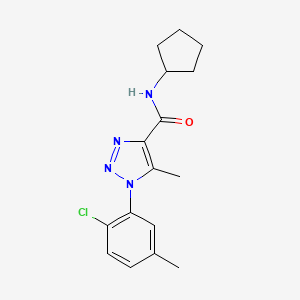![molecular formula C22H21NO6 B6422093 3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one CAS No. 938025-50-4](/img/structure/B6422093.png)
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one, also known as DMEMFC, is a naturally occurring compound that has recently been studied for its potential applications in the scientific research field. DMEMFC is a member of the furochromone family and is found in various plants, fungi, and bacteria. It has been studied for its potential as an antioxidant, an anti-inflammatory, and a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one is not fully understood, but it is believed to act through several different pathways. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the production of antioxidant enzymes. Finally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. This compound has been found to reduce the levels of reactive oxygen species, reduce inflammation, and protect neurons from oxidative damage. It has also been found to reduce the levels of pro-inflammatory mediators, reduce the risk of certain diseases, and protect neurons from damage. Finally, this compound has been found to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one in laboratory experiments include its high yield, its low cost, and its ability to scavenge free radicals. The limitations of using this compound in laboratory experiments include its low solubility in water, its poor stability in acidic solutions, and its potential for toxicity.
Direcciones Futuras
The future directions for the research and development of 3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one include further investigation into its potential as an antioxidant, an anti-inflammatory, and a neuroprotective agent. Additionally, further research is needed to understand the mechanism of action of this compound and to determine its potential toxicity. Finally, further research is needed to develop new methods for synthesizing this compound and to develop new formulations that can increase its solubility and stability.
Métodos De Síntesis
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one can be synthesized using several different methods. The most common method is the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate and 2-methoxyethylamine in the presence of sodium hydroxide. This reaction produces the desired compound in high yields. Other methods for synthesizing this compound include the reaction of 3,4-dimethoxyphenol with ethyl acetoacetate and 2-methoxyethylamine in the presence of sodium hydroxide, and the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate and 2-methoxyethylamine in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one has been studied for its potential applications in the scientific research field, particularly as an antioxidant, an anti-inflammatory, and a neuroprotective agent. This compound has been studied for its ability to scavenge free radicals, reduce inflammation, and protect neurons from damage. It has been found to be effective in reducing the levels of reactive oxygen species, reducing inflammation, and protecting neurons from oxidative damage. This compound has also been studied for its potential to reduce the risk of certain diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-25-11-10-23-21-18(13-8-9-16(26-2)17(12-13)27-3)19-20(29-21)14-6-4-5-7-15(14)28-22(19)24/h4-9,12,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWKKHREESAJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6422014.png)
![2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6422016.png)
![methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B6422017.png)
![(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B6422019.png)
![3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6422034.png)
![2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6422039.png)
![methyl 4-[(9H-purin-6-yl)amino]benzoate](/img/structure/B6422048.png)
![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)


![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422079.png)

![3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6422114.png)
